Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside
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Overview
Description
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is a biochemical reagent used primarily in glycobiology research. This compound is involved in the study of carbohydrate structures, synthesis, biology, and evolution. It plays a significant role in carbohydrate chemistry, glycan formation and degradation enzymology, protein-glycan recognition, and the role of glycans in biological systems .
Mechanism of Action
Target of Action
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is a widely employed compound, known for its efficacy in studying diverse ailments, encompassing bacterial infections and viral maladies . It operates as an efficacious inhibitor, selectively targeting intricate molecular pathways .
Mode of Action
The compound interacts with its targets by inhibiting their function, thereby affecting the progression of the diseases it is employed to study
Biochemical Pathways
The compound’s mode of action involves selectively targeting intricate molecular pathways The specific biochemical pathways affected by this compound are not explicitly mentioned in the available literature
Pharmacokinetics
It is known that the compound is soluble in chloroform and dichloromethane , which may influence its bioavailability and distribution within the body.
Result of Action
Given its role as an inhibitor, it is likely that the compound’s action results in the modulation of the activity of its target molecules, thereby influencing the progression of the diseases it is employed to study .
Action Environment
It is known that the compound should be stored at -20° c , suggesting that temperature could be a significant environmental factor influencing its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside typically involves the protection of hydroxyl groups, followed by the introduction of an amino group at the 5-position. The isopropylidene group is used to protect the 2,3-hydroxyl groups, and the benzyl group is introduced to protect the anomeric hydroxyl group. The amino group is then introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity. The use of automated synthesis and purification systems can enhance the efficiency and consistency of production.
Chemical Reactions Analysis
Types of Reactions
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.
Major Products
Major products formed from these reactions include nitro or nitroso derivatives from oxidation, amines from reduction, and various substituted derivatives from nucleophilic substitution reactions.
Scientific Research Applications
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is used in a wide range of scientific research applications:
Chemistry: It is used to study carbohydrate chemistry and the synthesis of glycosides.
Biology: It plays a role in understanding glycan structures and their biological functions.
Medicine: The compound is used in the development of glycan-based therapeutics and diagnostics.
Industry: It is used in the production of glycan-based materials and biotechnological applications.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 5-Amino-5-deoxy-2,3-O-isopropylidene-alpha-D-mannofuranoside
- Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-beta-D-mannofuranoside
Uniqueness
Benzyl 5-Amino-5-deoxy-2,3-O-isopropyl-alpha-D-mannofuranoside is unique due to its specific structural features, such as the isopropylidene protection at the 2,3-positions and the benzyl protection at the anomeric position. These features make it a valuable tool in glycobiology research, allowing for selective reactions and studies of glycan structures and functions .
Properties
CAS No. |
91364-19-1 |
---|---|
Molecular Formula |
C16H23NO5 |
Molecular Weight |
309.36 g/mol |
IUPAC Name |
(2R)-2-[(3aS,4S,6R,6aS)-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]-2-aminoethanol |
InChI |
InChI=1S/C16H23NO5/c1-16(2)21-13-12(11(17)8-18)20-15(14(13)22-16)19-9-10-6-4-3-5-7-10/h3-7,11-15,18H,8-9,17H2,1-2H3/t11-,12-,13+,14+,15+/m1/s1 |
InChI Key |
ANHILBIEGHGLGI-MRLBHPIUSA-N |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)[C@H](O[C@@H]2[C@@H](CO)N)OCC3=CC=CC=C3)C |
SMILES |
CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |
Canonical SMILES |
CC1(OC2C(O1)C(OC2C(CO)N)OCC3=CC=CC=C3)C |
Synonyms |
Phenylmethyl 5-Amino-5-deoxy-2,3-O-(1-methylethylidene)-α-D-mannofuranoside; |
Origin of Product |
United States |
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